

Application Notes and Protocols for One-Pot Reaction Sequences Involving Comins' Reagent

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Compound of Interest

Compound Name: 2-[N,N-Bis(Trifluoromethylsulphonyl)amino]-5-chloropyridine

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These application notes provide detailed protocols for efficient one-pot reaction sequences utilizing Comins' reagent for the synthesis of valuable organic molecules. The methodologies presented herein streamline synthetic processes by combining multiple reaction steps into a single vessel, thereby reducing purification steps, saving time, and minimizing waste. The primary application focuses on the in situ generation of vinyl triflates from ketones using Comins' reagent, followed by palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.

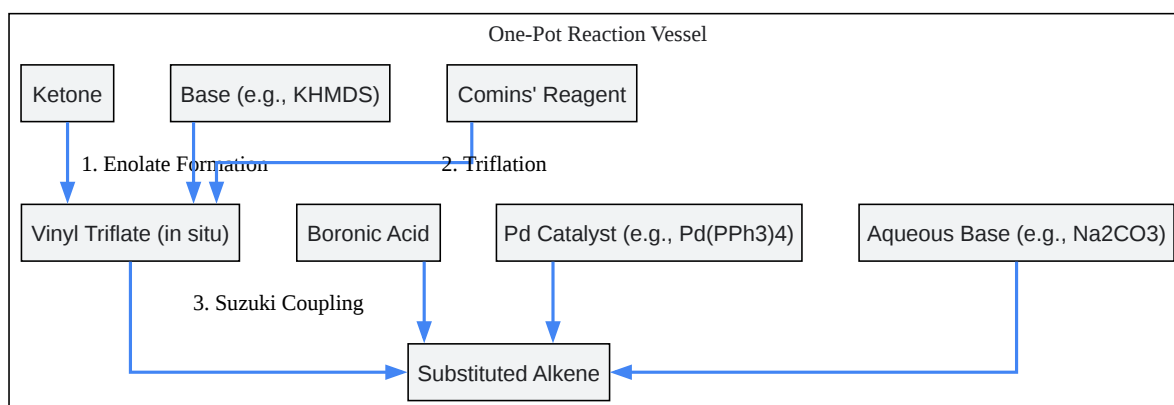
Introduction to Comins' Reagent in One-Pot Synthesis

Comins' reagent, N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonyl)imide, is a highly effective triflating agent used to convert ketone enolates into their corresponding vinyl triflates.^[1] Vinyl triflates are versatile intermediates in organic synthesis, serving as excellent electrophiles in a variety of palladium-catalyzed cross-coupling reactions.^[2] The ability to perform the triflation and a subsequent cross-coupling reaction in a single pot offers significant advantages in terms of efficiency and atom economy.^[3] This document outlines detailed procedures for three such one-pot sequences.

Application Note 1: One-Pot Synthesis of Substituted Alkenes via Sequential Triflation and Suzuki Coupling

This protocol details a one-pot procedure for the synthesis of substituted alkenes from ketones and boronic acids. The ketone is first converted to its vinyl triflate in situ using Comins' reagent, which then undergoes a Suzuki cross-coupling reaction with a boronic acid.

Experimental Workflow



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Caption: One-pot triflation-Suzuki coupling workflow.

Detailed Experimental Protocol

General Procedure for the One-Pot Triflation/Suzuki Coupling:

- To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the ketone (1.0 equiv) and anhydrous tetrahydrofuran (THF, 0.2 M).

- Cool the solution to -78 °C in a dry ice/acetone bath.
- Add a solution of potassium hexamethyldisilazide (KHMDs) (1.1 equiv) in THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
- Add a solution of Comins' reagent (1.1 equiv) in THF dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.
- To the reaction mixture, add the boronic acid (1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv), and an aqueous solution of sodium carbonate (2.0 M, 2.0 equiv).
- Heat the mixture to reflux (approximately 65-70 °C) and stir for 12 hours.
- Cool the reaction to room temperature and quench with water.
- Extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

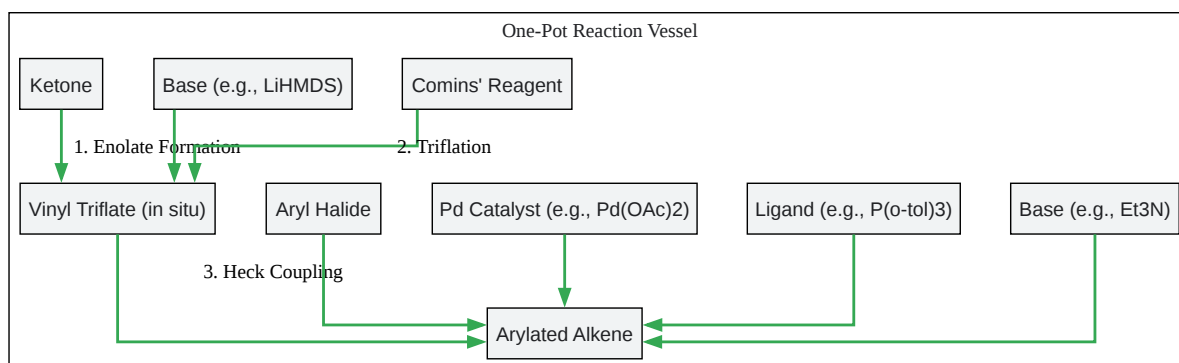
Quantitative Data

Ketone Starting Material	Boronic Acid	Product	Yield (%)
Cyclohexanone	Phenylboronic acid	1-Phenylcyclohex-1-ene	85
Acetophenone	4-Methoxyphenylboronic acid	1-(4-Methoxyphenyl)-1-phenylethene	78
2-Methylcyclopentanone	Naphthalene-2-boronic acid	2-Methyl-1-(naphthalen-2-yl)cyclopent-1-ene	81
Propiophenone	Thiophene-3-boronic acid	1-Phenyl-1-(thiophen-3-yl)prop-1-ene	75

Application Note 2: One-Pot Synthesis of Arylated Alkenes via Sequential Triflation and Heck Reaction

This protocol describes a one-pot method for the synthesis of arylated alkenes from ketones and aryl halides. The in situ generated vinyl triflate undergoes a Heck reaction with an aryl halide.

Experimental Workflow



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Caption: One-pot triflation-Heck coupling workflow.

Detailed Experimental Protocol

General Procedure for the One-Pot Triflation/Heck Reaction:

- In a flame-dried Schlenk tube under an inert atmosphere, dissolve the ketone (1.0 equiv) in anhydrous THF (0.2 M).
- Cool the solution to -78 °C.
- Add a solution of lithium hexamethyldisilazide (LiHMDS) (1.1 equiv) in THF dropwise and stir for 1 hour at -78 °C.
- Add a solution of Comins' reagent (1.1 equiv) in THF dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.
- To the resulting solution, add the aryl halide (1.2 equiv), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), tri(o-tolyl)phosphine (P(o-tol)₃, 0.1 equiv), and triethylamine (Et₃N, 3.0 equiv).

- Seal the Schlenk tube and heat the mixture at 80 °C for 16 hours.
- Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
- Concentrate the filtrate under reduced pressure.
- Purify the residue by flash column chromatography on silica gel.

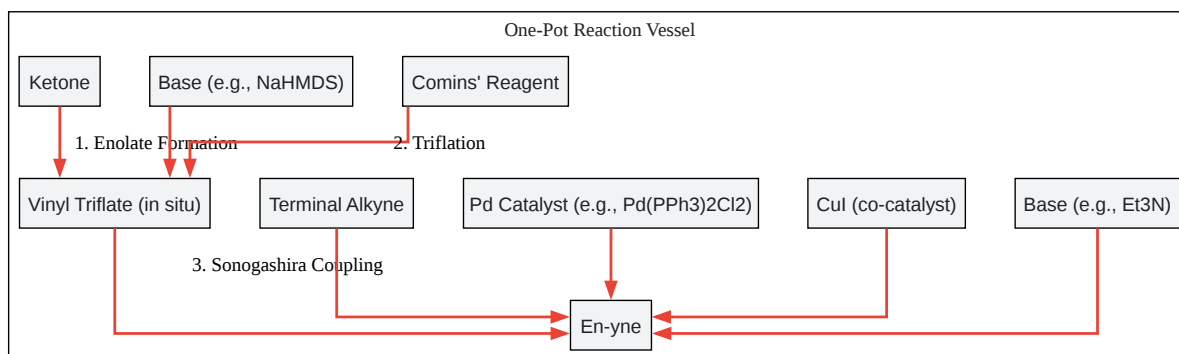
Quantitative Data

Ketone Starting Material	Aryl Halide	Product	Yield (%)
Cycloheptanone	4-Bromoanisole	1-(4-Methoxyphenyl)cyclohept-1-ene	72
4-tert-Butylcyclohexanone	Iodobenzene	4-tert-Butyl-1-phenylcyclohex-1-ene	88
2-Indanone	1-Bromonaphthalene	2-(Naphthalen-1-yl)-1H-indene	65
Tetralone	4-Chlorobenzonitrile	4-(3,4-Dihydronaphthalen-1-yl)benzonitrile	79

Application Note 3: One-Pot Synthesis of Enynes via Sequential Triflation and Sonogashira Coupling

This protocol provides a method for the one-pot synthesis of conjugated enynes from ketones and terminal alkynes. The vinyl triflate, formed in situ, is coupled with a terminal alkyne in a Sonogashira reaction.^{[4][5]}

Experimental Workflow



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Caption: One-pot triflation-Sonogashira coupling workflow.

Detailed Experimental Protocol

General Procedure for the One-Pot Triflation/Sonogashira Coupling:

- To a flame-dried flask under an inert atmosphere, add the ketone (1.0 equiv) and anhydrous THF (0.2 M).
- Cool the mixture to -78 °C.
- Add sodium hexamethyldisilazide (NaHMDS) (1.1 equiv) as a solution in THF dropwise and stir for 1 hour at -78 °C.
- Add a solution of Comins' reagent (1.1 equiv) in THF. Allow the mixture to warm to room temperature and stir for 2 hours.
- To the reaction mixture, add dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 0.03 equiv), copper(I) iodide (CuI, 0.05 equiv), and triethylamine (Et₃N, 3.0 equiv).

- Add the terminal alkyne (1.2 equiv) dropwise.
- Stir the reaction at room temperature for 12 hours.
- Quench the reaction with saturated aqueous ammonium chloride solution.
- Extract the mixture with diethyl ether (3 x 20 mL).
- Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate in vacuo.
- Purify the crude product by flash column chromatography.

Quantitative Data

Ketone Starting Material	Terminal Alkyne	Product	Yield (%)
Adamantanone	Phenylacetylene	2-(Phenylethynyl)adamant-1-ene	68
Camphor	Ethynyltrimethylsilane	2-((Trimethylsilyl)ethynyl)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene	75
3-Pentanone	1-Hexyne	3-(Hex-1-yn-1-yl)pent-2-ene	82
Cyclopentanone	Cyclopropylacetylene	1-(Cyclopropylethynyl)cyclopent-1-ene	79

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may require optimization for specific substrates.

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